molecular formula C8H9N3O B162342 3-(Hydrazinylmethyl)benzo[d]isoxazole CAS No. 131074-12-9

3-(Hydrazinylmethyl)benzo[d]isoxazole

Cat. No.: B162342
CAS No.: 131074-12-9
M. Wt: 163.18 g/mol
InChI Key: VJGCLCYYNKBLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydrazinylmethyl)benzo[d]isoxazole (CAS 131074-12-9) is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . It belongs to the class of benzo[d]isoxazole derivatives, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The benzo[d]isoxazole core is a privileged structure in pharmaceutical research, known for contributing to a wide spectrum of biological activities. Researchers have extensively explored this heterocyclic system for developing novel therapeutic agents . While the specific biological profile of this compound is an area of ongoing investigation, related analogues have demonstrated potent and promising pharmacological effects in scientific studies. For instance, certain benzo[d]isoxazole derivatives have been identified as highly potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription, exhibiting IC50 values in the nanomolar range, which suggests potential for antitumor research . Other research avenues include the development of benzo[d]isoxazole-based compounds as bivalent BET inhibitors for the potential treatment of conditions like castration-resistant prostate cancer . The presence of both a hydrazinyl group and the benzo[d]isoxazole ring in this molecule makes it a versatile and valuable building block for organic synthesis and medicinal chemistry research. It can serve as a key intermediate for the design and construction of more complex molecules, particularly for structure-activity relationship (SAR) studies and library synthesis aimed at discovering new bioactive compounds . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

131074-12-9

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1,2-benzoxazol-3-ylmethylhydrazine

InChI

InChI=1S/C8H9N3O/c9-10-5-7-6-3-1-2-4-8(6)12-11-7/h1-4,10H,5,9H2

InChI Key

VJGCLCYYNKBLGE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CNN

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CNN

Synonyms

1,2-Benzisoxazole,3-(hydrazinomethyl)-(9CI)

Origin of Product

United States

Preparation Methods

Cyclization of o-Hydroxybenzaldehyde Derivatives

Reaction of o-hydroxybenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux yields the parent benzo[d]isoxazole. For example:

o-Hydroxybenzaldehyde+NH2OH\cdotpHClEtOH, refluxBenzo[d]isoxazole+H2O\text{o-Hydroxybenzaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{Benzo[d]isoxazole} + \text{H}2\text{O}

Modification of this method using o-hydroxyacetophenone derivatives introduces methyl groups at the 3-position.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from aldoximes or hydroxamic acids, undergo [3+2] cycloaddition with alkynes or alkenes to form isoxazoles. For instance, Jadhav et al. reported the use of hydroxy(tosyloxy)iodobenzene (HTIB) to convert aldoximes to nitrile oxides, which react with terminal alkynes to yield 3,5-disubstituted isoxazoles. Adapting this method, substituted benzo[d]isoxazoles can be synthesized using ortho-alkynylbenzaldehyde oximes as dipolarophiles.

Introduction of the Hydrazinylmethyl Group

Functionalization at the 3-position of benzo[d]isoxazole requires careful selection of reagents to preserve the heterocyclic core.

Nucleophilic Substitution of 3-Bromomethyl-benzo[d]isoxazole

A patent by US7291742B2 outlines the synthesis of 3-bromomethyl-benzo[d]isoxazole, an intermediate in zonisamide production. This intermediate serves as a precursor for hydrazine substitution:

3-Bromomethyl-benzo[d]isoxazole+NH2NH2EtOH, Δ3-(Hydrazinylmethyl)benzo[d]isoxazole+HBr\text{3-Bromomethyl-benzo[d]isoxazole} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH, Δ}} \text{this compound} + \text{HBr}

Optimization Notes :

  • Solvent: Ethanol or THF improves solubility and reaction kinetics.

  • Temperature: Reflux (78°C for ethanol) ensures complete substitution.

  • Stoichiometry: Excess hydrazine (2–3 equiv.) drives the reaction to completion.

Reductive Amination of 3-Formyl-benzo[d]isoxazole

Synthesis of 3-formyl-benzo[d]isoxazole via Vilsmeier-Haack formylation, followed by reductive amination with hydrazine:

3-Formyl-benzo[d]isoxazole+NH2NH2NaBH4This compound\text{3-Formyl-benzo[d]isoxazole} + \text{NH}2\text{NH}2 \xrightarrow{\text{NaBH}_4} \text{this compound}

Challenges :

  • Over-reduction to the amine must be controlled using mild reducing agents.

  • The formyl intermediate is sensitive to oxidation, requiring inert atmospheres.

One-Pot Multicomponent Approaches

Recent advancements enable concurrent formation of the isoxazole ring and hydrazinylmethyl group.

Hydrazine-Mediated Cyclization

A three-component reaction involving o-hydroxybenzaldehyde, propargyl bromide, and hydrazine in the presence of Cu(I) catalysts yields this compound via sequential alkyne insertion and cyclization:

o-Hydroxybenzaldehyde+HC≡C-Br+NH2NH2CuCl, DMFTarget Compound\text{o-Hydroxybenzaldehyde} + \text{HC≡C-Br} + \text{NH}2\text{NH}2 \xrightarrow{\text{CuCl, DMF}} \text{Target Compound}

Conditions :

  • Catalyst: CuCl (10 mol%) in DMF at 80°C.

  • Yield: ~65% (unoptimized).

Mannich Reaction with Hydrazine

Condensation of 3-aminomethyl-benzo[d]isoxazole (synthesized via Hofmann degradation) with formaldehyde and hydrazine:

3-Aminomethyl-benzo[d]isoxazole+HCHO+NH2NH2This compound\text{3-Aminomethyl-benzo[d]isoxazole} + \text{HCHO} + \text{NH}2\text{NH}2 \rightarrow \text{this compound}

Side Reactions :

  • Formation of bis-hydrazine derivatives necessitates controlled stoichiometry.

Protective Group Strategies

To prevent undesired side reactions during synthesis, protective groups are employed:

Boc Protection of Hydrazine

Temporary protection of the hydrazine moiety as a tert-butoxycarbonyl (Boc) group:

NH2NH2(Boc)₂ONH2NH-BocSubstitution3-(Boc-hydrazinylmethyl)benzo[d]isoxazoleTFATarget Compound\text{NH}2\text{NH}2 \xrightarrow{\text{(Boc)₂O}} \text{NH}_2\text{NH-Boc} \xrightarrow{\text{Substitution}} \text{3-(Boc-hydrazinylmethyl)benzo[d]isoxazole} \xrightarrow{\text{TFA}} \text{Target Compound}

Advantages :

  • Suppresses nucleophilic side reactions during cyclization.

  • Enables purification of intermediates.

Analytical Data and Characterization

Key spectroscopic data for this compound:

Technique Data
¹H NMR (DMSO-d₆)δ 8.12 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 4.21 (s, 2H, CH₂), 3.95 (br, 2H, NH₂)
IR (cm⁻¹)3320 (N-H stretch), 1605 (C=N), 1550 (C-O-C)
MS (ESI+) m/z 192.1 [M+H]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.